

Unlocking the Potential of 2-Methylbenzamideoxime in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771

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Abstract

2-Methylbenzamideoxime, a member of the versatile benzamide oxime chemical class, stands as a promising, yet underexplored, scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—the benzamide core and the oxime functional group—are prevalent in a multitude of biologically active agents. This technical guide provides an in-depth analysis of the potential applications of 2-Methylbenzamideoxime by examining the established activities of structurally related benzamide and benzamide oxime derivatives. This document outlines potential therapeutic avenues, including antimicrobial, anticancer, and enzyme inhibitory activities. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside curated quantitative data from analogous compounds to guide future research and development efforts.

Introduction: The Benzamide Oxime Scaffold

Benzamide oximes, also known as N-hydroxyamidines, are a class of organic compounds that have garnered significant attention in pharmaceutical research.^{[1][2]} The presence of the oxime moiety (=N-OH) confers unique physicochemical properties that facilitate interactions with various biological targets.^[3] These compounds are often investigated as prodrugs for amidines and are recognized for their role in the synthesis of heterocyclic compounds with diverse

pharmacological profiles, including anti-inflammatory, antiviral, and anticancer activities.^{[2][4]} 2-Methylbenzamideoxime, as a specific derivative, offers a foundational structure for the development of novel therapeutic agents.

Synthesis of 2-Methylbenzamideoxime and Derivatives

The synthesis of benzamide oximes, including 2-Methylbenzamideoxime, is typically achieved through the reaction of the corresponding nitrile with hydroxylamine.^{[5][6][7]} This straightforward and adaptable synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Benzamide Oximes

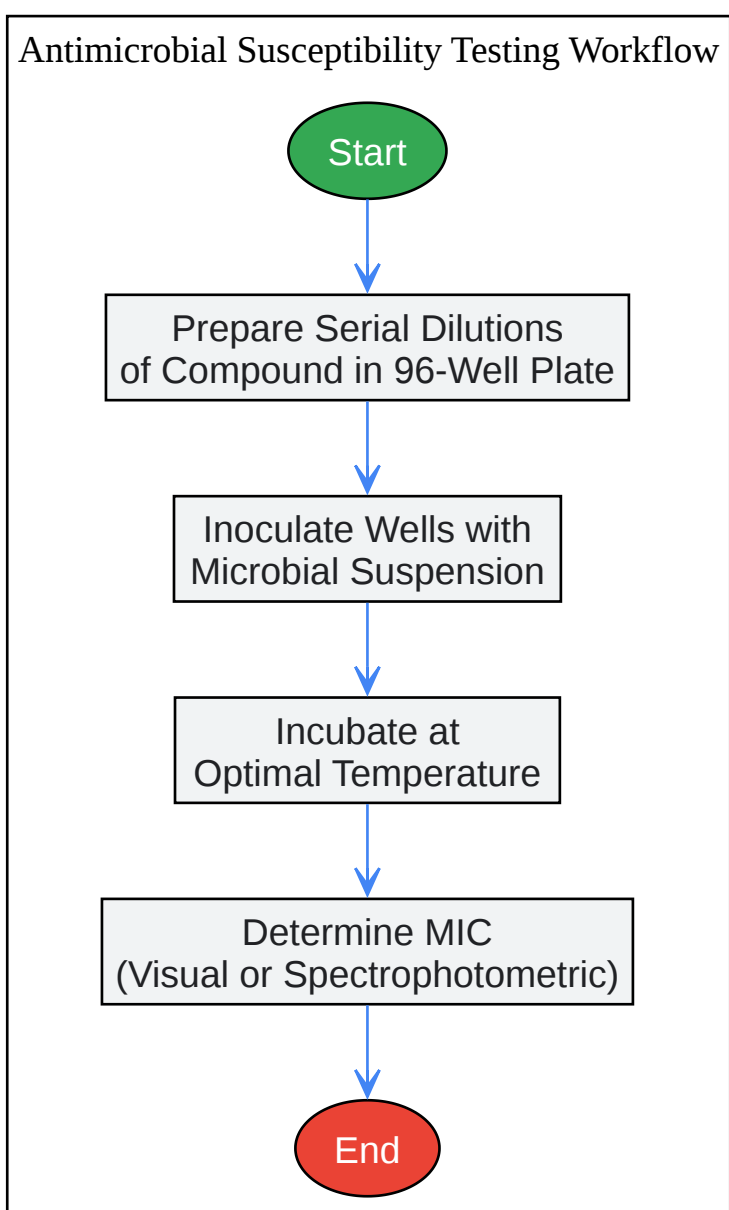
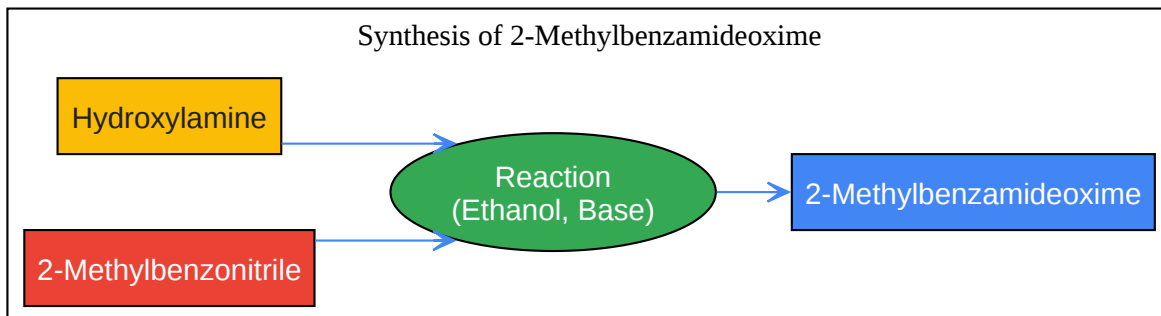
This protocol describes a general method for the synthesis of benzamide oximes from a nitrile precursor.^{[5][6]}

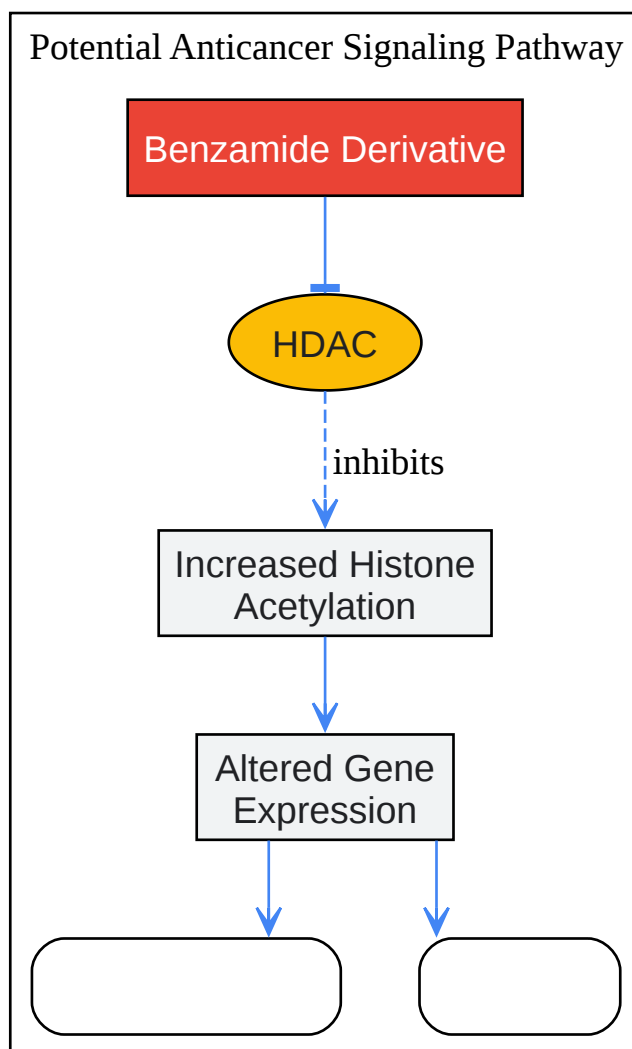
Materials:

- Substituted benzonitrile (e.g., 2-Methylbenzonitrile) (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Sodium carbonate or Triethylamine (2.0 eq)
- Ethanol or Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the substituted benzonitrile in ethanol.
- Add hydroxylamine hydrochloride and sodium carbonate to the solution.
- Reaction Execution: Stir the mixture at room temperature or reflux (60-80°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[5]





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